molecular formula C13H11NO3S B12582573 3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one CAS No. 202977-74-0

3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B12582573
CAS No.: 202977-74-0
M. Wt: 261.30 g/mol
InChI Key: BUCIUYOXPRSWMU-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one: is a complex organic compound with a unique structure that includes hydroxyl, anilino, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of 2-hydroxyaniline with a suitable aldehyde or ketone in the presence of a sulfanyl group donor. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl and anilino groups can participate in substitution reactions, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Catalysts like palladium or nickel, solvents like dichloromethane or toluene

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, 3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it useful in various applications.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The hydroxyl and anilino groups can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The sulfanyl group can also participate in redox reactions, contributing to the compound’s antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxythiobenzamide
  • 4-[(4-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one

Comparison

Compared to similar compounds, 3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of both hydroxyl and sulfanyl groups. This dual functionality allows for a broader range of chemical reactions and applications. Additionally, its structure provides enhanced stability and reactivity, making it a valuable compound in various fields.

Properties

CAS No.

202977-74-0

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

2,4-dihydroxy-N-(2-hydroxyphenyl)benzenecarbothioamide

InChI

InChI=1S/C13H11NO3S/c15-8-5-6-9(12(17)7-8)13(18)14-10-3-1-2-4-11(10)16/h1-7,15-17H,(H,14,18)

InChI Key

BUCIUYOXPRSWMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)C2=C(C=C(C=C2)O)O)O

Origin of Product

United States

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